1-Amino-3-fluoropropan-2-ol is a fluorinated amino alcohol with the chemical formula C₃H₈FNO and a molecular weight of approximately 129.56 g/mol. It features an amino group (-NH₂), a hydroxyl group (-OH), and a fluorine atom attached to the carbon chain, making it a significant compound in both organic chemistry and biological research. This compound is often encountered in its hydrochloride form, which enhances its solubility in water and makes it more suitable for various applications.
The biological activity of 1-amino-3-fluoropropan-2-ol is primarily linked to its role as a building block in the synthesis of fluorinated analogs of biologically active molecules. The presence of fluorine can enhance the binding affinity of these compounds to biological targets, potentially modulating enzyme activity or receptor interactions. Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and improved metabolic stability compared to their non-fluorinated counterparts .
Several synthesis methods for 1-amino-3-fluoropropan-2-ol have been documented:
1-Amino-3-fluoropropan-2-ol has several applications across various fields:
Research has shown that 1-amino-3-fluoropropan-2-ol interacts with various molecular targets due to its functional groups. The presence of the fluorine atom enhances its reactivity, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These characteristics make it valuable for studying enzyme kinetics and receptor binding affinities .
1-Amino-3-fluoropropan-2-ol shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Amino-1,1-difluoropropan-2-ol | 1785058-84-5 | Contains two fluorine atoms; potential for different reactivity patterns. |
| (S)-3-Amino-2-fluoropropan-1-ol | 2309433-02-9 | Has a different stereochemistry; may exhibit unique biological properties. |
| 3-Fluoroalanine | 13456-14-7 | An amino acid derivative; used in peptide synthesis. |
The uniqueness of 1-amino-3-fluoropropan-2-ol lies in its specific combination of functional groups and the presence of a single fluorine atom, which influences its chemical behavior and biological interactions distinctly compared to these similar compounds .
The synthesis of 1-amino-3-fluoropropan-2-ol requires careful selection of appropriate precursors to ensure efficient formation of the target fluorinated amino alcohol structure. Key precursor classes include epoxide derivatives, fluorinated ketones, and amino acid starting materials [25]. The most commonly employed precursors are 3-fluoropropane-1,2-epoxide and 1-amino-3-chloropropan-2-ol, which provide the necessary carbon framework with appropriate functionalization [29].
Stoichiometric considerations play a critical role in optimizing reaction outcomes. For nucleophilic ring-opening reactions of fluorinated epoxides with ammonia or primary amines, a typical stoichiometric ratio of 1:1.2 to 1:1.5 (epoxide to nucleophile) is employed to ensure complete conversion while minimizing side reactions [29]. When utilizing amino alcohol precursors for fluorination reactions, the stoichiometry must account for the consumption of fluorinating reagents in competing pathways, typically requiring 1.5 to 2.0 equivalents of fluorinating agent per hydroxyl group [21].
The Henry reaction approach, utilizing nitromethane and trifluoroacetaldehyde derivatives, demonstrates optimal stoichiometry when employing a 1:1.1 ratio of aldehyde to nitroalkane, with subsequent reduction requiring 2.5 equivalents of reducing agent to achieve complete conversion to the amino alcohol product [29]. Temperature control during these reactions is essential, with optimal conditions maintained at 0 to 25 degrees Celsius to prevent decomposition of sensitive fluorinated intermediates [29].
| Precursor Type | Optimal Stoichiometry | Temperature Range (°C) | Typical Yield (%) |
|---|---|---|---|
| Fluorinated Epoxides | 1:1.2-1.5 (epoxide:amine) | 0-40 | 65-85 |
| Amino Chlorohydrins | 1:1.5-2.0 (substrate:fluoride) | 25-60 | 55-75 |
| Nitroalkane Precursors | 1:1.1 (aldehyde:nitroalkane) | 0-25 | 70-90 |
Catalytic systems for fluorinated amino alcohol synthesis have evolved significantly, with metal-based and organocatalytic approaches showing particular promise [6] [7]. Palladium-catalyzed asymmetric hydrogenation systems utilizing bis(diphenylphosphino)-1,1'-binaphthyl ligands have demonstrated exceptional enantioselectivity in the synthesis of fluorinated amino alcohols, achieving enantiomeric excesses up to 91% under optimized conditions [11].
Proline-catalyzed cross-Mannich reactions represent a breakthrough in organocatalytic synthesis of fluorinated gamma-amino alcohols [6]. These systems operate under mild conditions and provide excellent stereochemical control, with diastereomeric ratios typically exceeding 95:5 [6]. The catalytic cycle involves formation of an enamine intermediate between proline and the carbonyl substrate, followed by nucleophilic attack on the fluorinated imine component [6].
Fluorinated alcohol catalysts, particularly 1,1,1,3,3,3-hexafluoroisopropanol, have emerged as powerful cocatalysts in ring-opening polymerization systems [7] [8]. These systems demonstrate unique hydrogen-bonding capabilities that activate both nucleophilic and electrophilic components simultaneously, leading to enhanced reaction rates and selectivity [7] [8]. The fluorinated alcohol forms multiple dynamic hydrogen bonds with reactants, creating a highly organized transition state that favors the desired product formation [7] [8].
Nickel complexes with chiral auxiliaries have proven highly effective for large-scale synthesis of fluorinated amino acids and related alcohols [34] [37]. These systems achieve diastereomeric excesses greater than 92% and can be scaled to gram quantities without significant loss of selectivity [34] [37]. The nickel center coordinates to both the amino and carbonyl functionalities, creating a rigid chelate complex that directs the stereochemical outcome of subsequent transformations [34] [37].
| Catalyst System | Enantioselectivity (% ee) | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|
| Palladium-binaphthyl | 85-91 | 25-50 | 12-24 |
| Proline organocatalyst | 88-95 | 0-25 | 6-18 |
| Fluorinated alcohol | N/A (achiral) | 25-80 | 2-12 |
| Chiral nickel complex | 92-96 | 0-40 | 8-24 |
Protection strategies for amino groups in fluorinated alcohol synthesis commonly employ tert-butoxycarbonyl, 9-fluorenylmethyloxycarbonyl, and benzyloxycarbonyl protecting groups [10] [13]. The tert-butoxycarbonyl group demonstrates particular stability under the fluorinating conditions typically employed, being resistant to both acidic and basic conditions while remaining easily removable with trifluoroacetic acid treatment [10] [13].
Silyl protecting groups, including tert-butyldimethylsilyl and triisopropylsilyl derivatives, provide excellent protection for hydroxyl functionalities during amino alcohol synthesis [10]. These groups withstand fluorinating conditions and can be selectively removed using fluoride ion sources such as tetrabutylammonium fluoride [10]. The bulky nature of these silyl groups also provides steric protection against unwanted side reactions during the synthesis sequence [10].
Acyl protecting groups, particularly acetyl and benzoyl derivatives, offer alternative protection strategies for both amino and hydroxyl functionalities [10]. These groups are stable under most fluorinating conditions and can be removed through basic hydrolysis or catalytic reduction depending on the specific protecting group employed [10]. The benzoyl group provides additional stability under acidic conditions compared to acetyl protection [10].
Allyl-based protecting groups, including allyloxycarbonyl and allyl ether derivatives, enable orthogonal protection strategies [10]. These groups are stable under both acidic and basic conditions but can be selectively removed through palladium-catalyzed deallylation reactions [10]. This selectivity is particularly valuable in complex synthetic sequences where multiple protection/deprotection steps are required [10].
Photolabile protecting groups represent an emerging strategy for amino alcohol synthesis, allowing for mild deprotection conditions that avoid harsh chemical treatments [10]. These groups can be removed through irradiation with specific wavelengths of light, providing temporal and spatial control over the deprotection process [10].
| Protecting Group | Stability Conditions | Deprotection Method | Typical Yield (%) |
|---|---|---|---|
| tert-Butoxycarbonyl | Basic, fluorinating | Trifluoroacetic acid | 85-95 |
| tert-Butyldimethylsilyl | Acidic, basic | Fluoride ion | 90-98 |
| Benzyloxycarbonyl | Acidic, fluorinating | Hydrogenation | 80-90 |
| Allyloxycarbonyl | Acidic, basic | Palladium catalyst | 85-92 |
Solvent selection profoundly influences both reaction kinetics and product selectivity in fluorinated amino alcohol synthesis [14] [16] [18]. Fluorinated alcohols, particularly 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoroisopropanol, demonstrate unique properties as reaction media due to their high polarity and reduced nucleophilicity [14] [16].
The kinetic effects of fluorinated solvents stem from their ability to stabilize cationic intermediates through charge-dipole interactions [16]. Computational studies reveal that fluorinated alcohols stabilize carbocation intermediates through multiple weak interactions between the carbon-fluorine dipoles and the positively charged centers [16]. This stabilization effect can accelerate reactions proceeding through cationic mechanisms while suppressing competing nucleophilic pathways [16].
Reaction kinetics in fluorinated alcohol solvents typically exhibit first-order dependence on substrate concentration and zero-order dependence on nucleophile concentration when the nucleophile is present in excess [14]. This kinetic profile suggests that the rate-determining step involves formation of the cationic intermediate rather than its subsequent capture by the nucleophile [14].
Temperature effects on reaction kinetics in fluorinated solvents show Arrhenius behavior with activation energies typically 15-25% lower than corresponding reactions in conventional solvents [14]. This reduction in activation energy is attributed to enhanced stabilization of the transition state through hydrogen bonding interactions between the fluorinated solvent and polar functional groups in the substrate [14].
Mixed solvent systems combining fluorinated alcohols with aprotic solvents often provide optimal reaction conditions [14]. The fluorinated alcohol component provides cation stabilization while the aprotic solvent maintains appropriate substrate solubility and prevents excessive hydrogen bonding that might inhibit reactivity [14].
| Solvent System | Relative Rate | Activation Energy (kJ/mol) | Selectivity Ratio |
|---|---|---|---|
| 2,2,2-Trifluoroethanol | 1.0 | 65 | 85:15 |
| 1,1,1,3,3,3-Hexafluoroisopropanol | 2.3 | 58 | 92:8 |
| Acetonitrile | 0.4 | 78 | 70:30 |
| Mixed TFE/DCM (1:1) | 1.8 | 62 | 88:12 |
Purification of fluorinated amino alcohols requires specialized techniques due to their unique physicochemical properties and potential instability [17] [21] [22]. High-performance liquid chromatography using fluorocarbon stationary phases provides excellent separation of fluorinated amino alcohols from their non-fluorinated analogs [17]. The fluorophilic interactions between the fluorinated compounds and the stationary phase enable efficient separation based on the degree and position of fluorination [17].
Crystallization methods for fluorinated amino alcohols often require careful control of solution composition and temperature [22]. The presence of intramolecular hydrogen bonding in these compounds can affect their crystallization behavior, with some derivatives showing enhanced crystallinity while others remain amorphous [22]. Salt formation with organic acids frequently improves crystallization outcomes and product purity [22].
Solid-phase extraction techniques using fluorinated sorbents demonstrate excellent selectivity for fluorinated amino alcohols [17]. These methods exploit the fluorophilic nature of the target compounds, allowing for efficient separation from reaction mixtures containing both fluorinated and non-fluorinated components [17]. The use of gradient elution with fluorinated solvents provides optimal recovery and purity [17].
Yield optimization strategies focus on minimizing side reactions and maximizing product formation through careful control of reaction parameters [20] [21]. Temperature control is critical, as elevated temperatures can promote elimination reactions leading to fluoride loss and formation of unsaturated byproducts [23]. Maintaining reaction temperatures below 40 degrees Celsius typically maximizes yield while preserving product integrity [20] [21].
Reaction time optimization involves balancing conversion efficiency with product stability [21]. Extended reaction times may increase conversion but can also promote decomposition reactions, particularly in basic media where fluorotelomer alcohol instability becomes significant [23]. Monitoring reaction progress through in-situ spectroscopic methods enables real-time optimization of reaction conditions [21].
Water content control is essential for yield optimization, as trace water can promote hydrolysis reactions and reduce fluorination efficiency [21]. Maintaining anhydrous conditions through use of molecular sieves or distillation from drying agents typically improves yields by 10-20% compared to reactions conducted under ambient conditions [21].
| Purification Method | Recovery Yield (%) | Purity (%) | Processing Time (h) |
|---|---|---|---|
| Fluorocarbon HPLC | 88-95 | 95-99 | 2-4 |
| Crystallization | 75-85 | 90-95 | 12-24 |
| Solid-phase extraction | 85-92 | 85-95 | 1-3 |
| Distillation | 70-80 | 80-90 | 6-12 |
The nucleophilic substitution behavior of 1-amino-3-fluoropropan-2-ol is primarily governed by the presence of the fluorinated carbon center, which exhibits unique reactivity patterns compared to conventional alkyl halides. The compound contains a primary fluorinated carbon that serves as the principal electrophilic site for nucleophilic attack [1] [2].
The fluorinated carbon center in 1-amino-3-fluoropropan-2-ol demonstrates enhanced susceptibility to nucleophilic substitution due to the strong electron-withdrawing nature of the fluorine atom. This electronegativity difference creates a significant dipole moment, rendering the carbon center electrophilic and facilitating nucleophilic attack [1] [3]. The substitution mechanism predominantly follows the bimolecular nucleophilic substitution pathway, characterized by backside attack and stereochemical inversion at the reaction center [1].
Research on fluorinated organic compounds indicates that the carbon-fluorine bond strength, while thermodynamically stable, can be kinetically activated under appropriate conditions [2] [4]. The nucleophilic substitution reactions at the fluorinated carbon typically proceed through direct displacement mechanisms, with the fluoride ion serving as the leaving group. Common nucleophiles that effectively displace fluorine include hydroxide ions, alkoxide ions, and sulfur-based nucleophiles [1] [5].
The reaction rates for nucleophilic substitution at fluorinated carbon centers are significantly influenced by the electronic environment. Studies demonstrate that the presence of proximate electron-withdrawing groups, such as the adjacent alcohol functionality in 1-amino-3-fluoropropan-2-ol, can enhance the electrophilicity of the fluorinated carbon, thereby accelerating substitution reactions [5] [6]. The amino group, positioned three carbons away, exerts minimal direct electronic influence on the fluorinated center but may participate in intramolecular interactions that affect overall reactivity.
Temperature effects on nucleophilic substitution rates follow Arrhenius kinetics, with elevated temperatures generally favoring substitution over elimination pathways [5]. The activation energy for carbon-fluorine bond cleavage in amino alcohol systems typically ranges from 80-120 kilojoules per mole, depending on the specific nucleophile and reaction conditions employed [4] [5].
The oxidation-reduction chemistry of 1-amino-3-fluoropropan-2-ol encompasses distinct reactivity patterns for each functional group present in the molecule. The secondary alcohol functionality represents the most oxidatively labile center, readily undergoing transformation to the corresponding ketone under mild oxidative conditions [7] [8].
Selective oxidation of the alcohol group has been demonstrated using copper-catalyzed aerobic oxidation systems employing 2-azaadamantane N-oxyl as the catalytic mediator [7]. These reaction conditions achieve alcohol-selective oxidation while preserving the amino functionality, yielding the corresponding amino ketone in yields ranging from 65-85%. The chemoselectivity arises from the preferential coordination of the alcohol oxygen to the copper center, facilitating hydride abstraction and subsequent oxidation [7] [8].
The amino group in 1-amino-3-fluoropropan-2-ol exhibits resistance to oxidation under mild conditions due to its primary nature and the electron-withdrawing influence of the adjacent fluorinated carbon [7] [9]. However, under forcing conditions employing strong oxidizing agents such as potassium permanganate or hydrogen peroxide, the amino group can undergo oxidative transformation to form imines or, under more drastic conditions, nitriles [7] [9].
Reduction reactions targeting the compound primarily focus on the alcohol functionality, which can be reduced to the corresponding alkane using hydride reducing agents [9] [10]. Lithium aluminum hydride and sodium borohydride represent commonly employed reducing agents, with the former providing more complete reduction under anhydrous conditions [9]. The reduction typically proceeds through initial coordination of the reducing agent to the alcohol oxygen, followed by hydride delivery and hydrogen evolution [9].
The fluoroalkyl carbon demonstrates exceptional resistance to both oxidation and reduction due to the inherent stability of the carbon-fluorine bond [11] [12]. This stability arises from the high electronegativity of fluorine and the resulting kinetic barriers to bond cleavage, making the fluorinated carbon center essentially inert under standard redox conditions [11] [13].
The bidentate chelating capability of 1-amino-3-fluoropropan-2-ol arises from the coordination potential of both the amino nitrogen and alcohol oxygen atoms, which are positioned to form five-membered chelate rings with appropriate metal centers [14] [15] [16]. The chelation behavior follows established patterns observed for amino alcohol ligands, with the nitrogen and oxygen atoms serving as electron-pair donors to electron-deficient metal centers [14] [17].
Formation constants for metal complexes of 1-amino-3-fluoropropan-2-ol with divalent transition metals exhibit the typical Irving-Williams stability order: copper(II) > nickel(II) > cobalt(II) > zinc(II) > cadmium(II) [15] [16]. The logarithmic formation constants for copper(II) complexes are estimated to range from 3.2 to 4.5, reflecting moderate to strong chelating ability [16]. This stability is attributed to the favorable five-membered chelate ring formation and the complementary hard-soft acid-base interactions between the metal centers and donor atoms [14] [15].
The presence of the fluorine substituent introduces unique electronic effects that influence the chelation properties. The electron-withdrawing nature of fluorine reduces the electron density on the amino nitrogen, thereby decreasing its basicity and metal-binding affinity compared to non-fluorinated analogs [18] [19]. However, this effect is partially compensated by the reduced steric hindrance around the nitrogen center, allowing for more efficient approach of metal ions [18] [19].
Copper(II) complexes of amino alcohols typically adopt square-planar or distorted octahedral geometries, with the amino alcohol ligands occupying equatorial positions [15] [20]. The chelating mode involves coordination through both the deprotonated alcohol oxygen and the amino nitrogen, forming stable five-membered rings that resist dissociation under physiological conditions [15] [20]. The formation of these complexes can be monitored through characteristic changes in absorption spectra, with copper(II) complexes exhibiting d-d transitions in the 600-800 nanometer region [15] [20].
Zinc(II) and cadmium(II) complexes generally adopt tetrahedral or octahedral coordination geometries, depending on the ligand-to-metal ratio and the presence of additional coordinating species [15] [21]. These complexes demonstrate moderate stability with formation constants typically one to two orders of magnitude lower than corresponding copper(II) complexes [16] [22]. The reduced stability reflects the absence of crystal field stabilization energy in d^10 metal configurations [14] [15].
The chemical stability of 1-amino-3-fluoropropan-2-ol varies significantly across different pH and temperature regimes, with each functional group exhibiting distinct degradation patterns and kinetic behaviors [11] [23] [24]. Under acidic conditions (pH 1-3), the compound exists primarily in its protonated form, with the amino group carrying a positive charge that enhances its stability toward nucleophilic attack [23] [24].
At moderately acidic pH values (4-6), the compound demonstrates optimal stability, existing predominantly in its neutral molecular form without significant protonation or deprotonation of functional groups [23]. This pH range represents the minimum degradation rate, as evidenced by kinetic studies on structurally related fluorinated amino alcohols that exhibit V-shaped pH-rate profiles with stability maxima around pH 4-5 [23].
Basic conditions (pH 10-12) promote degradation through multiple pathways, including hydroxide-catalyzed substitution at the fluorinated carbon and potential elimination reactions involving the alcohol functionality [23] [24]. The degradation kinetics under basic conditions follow pseudo-first-order behavior with rate constants proportional to hydroxide ion concentration [23]. Studies on related fluorinated compounds indicate that base-catalyzed degradation proceeds through initial hydroxide attack at the most electrophilic center, typically the fluorinated carbon [23] [24].
Temperature stability profiles reveal that 1-amino-3-fluoropropan-2-ol maintains structural integrity at ambient temperatures (25°C) with minimal degradation over extended periods [11] [25]. At elevated temperatures (60-100°C), thermal degradation begins to occur through multiple pathways, including dehydration, defluorination, and oxidative decomposition [26] [25] [27].
The thermal decomposition of fluorinated amino alcohols typically initiates around 150-200°C, with complete degradation occurring at temperatures exceeding 300°C [26] [27] [28]. Thermogravimetric analysis of related compounds shows initial weight loss corresponding to water elimination, followed by more substantial decomposition involving carbon-fluorine bond cleavage and formation of volatile fluorinated fragments [26] [27] [28].
The activation energy for thermal decomposition is estimated to be approximately 85-110 kilojoules per mole, based on kinetic studies of structurally similar fluorinated organic compounds [26] [25]. The decomposition mechanism involves initial formation of radical intermediates through homolytic bond cleavage, followed by rearrangement and fragmentation reactions that ultimately lead to complete mineralization at sufficiently high temperatures [26] [27] [28].
Stability under physiological conditions (pH 7.4, 37°C) is excellent, with minimal degradation observed over time periods relevant to biological applications [11] [29]. This stability profile makes 1-amino-3-fluoropropan-2-ol suitable for use in biological systems where prolonged stability is required [30] [29].